molecular formula C17H19N3O2 B6471926 N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide CAS No. 2640822-13-3

N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide

Cat. No.: B6471926
CAS No.: 2640822-13-3
M. Wt: 297.35 g/mol
InChI Key: JSVCTLJWCAQMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide is a synthetic compound featuring a morpholine-2-carboxamide backbone substituted with a cyclopropyl group at the carboxamide nitrogen and a quinolin-2-yl moiety at the 4-position of the morpholine ring. Its molecular formula is C₂₁H₂₂N₄O₂ (MW: 362.43 g/mol).

Properties

IUPAC Name

N-cyclopropyl-4-quinolin-2-ylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(18-13-6-7-13)15-11-20(9-10-22-15)16-8-5-12-3-1-2-4-14(12)19-16/h1-5,8,13,15H,6-7,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVCTLJWCAQMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent to form quinoline . The quinoline derivative is then subjected to further functionalization to introduce the morpholine and cyclopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products

The major products formed from these reactions include quinoline N-oxide, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The morpholine ring may enhance the compound’s ability to interact with biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound is compared to structurally related carboxamide derivatives (Table 1), focusing on substituents at the 4-position of the morpholine ring and the carboxamide side chain.

Table 1: Structural Comparison of Selected Carboxamide Derivatives
Compound Name / ID 4-Position Substituent Carboxamide Substituent Molecular Formula Molecular Weight (g/mol)
N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide Quinolin-2-yl Cyclopropyl C₂₁H₂₂N₄O₂ 362.43
BE73036 Pyrimidin-2-yl Cyclopropyl C₁₂H₁₆N₄O₂ 248.28
BE72916 3-Fluoropyridin-2-yl Cyclopropyl C₁₃H₁₆FN₃O₂ 265.28
2-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide Furan-2-yl 3-Morpholinopropyl C₂₁H₂₃N₃O₃ 365.43
351156-22-4 4-Isopropylphenyl 2-Morpholinylethyl C₂₅H₂₉N₃O₂ 403.52

Key Observations :

  • Quinoline vs.
  • Substituent Effects : Fluorination (BE72916) increases electronegativity, which may improve binding affinity or metabolic stability. Conversely, the furan-2-yl group (730948-00-2) introduces an oxygen heteroatom, altering electronic distribution .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The morpholine ring enhances water solubility compared to purely aromatic systems. However, the quinolin-2-yl group may reduce solubility relative to pyridinyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.